3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Description
3-Benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This particular compound has garnered interest due to its potential pharmacological applications and unique chemical structure.
Properties
IUPAC Name |
3-benzyl-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-26-18-13-11-17(12-14-18)21-23-20-10-6-5-9-19(20)22(25)24(21)15-16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVGNIDTOSRNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of benzylamine with 4-methoxybenzaldehyde, followed by cyclization with anthranilic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
3-Benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions used, but often include modified quinazolinone structures with altered pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with diverse chemical functionalities.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its cytotoxic activity against cancer cells is believed to involve the induction of apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Similar compounds to 3-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone include:
2-Phenylquinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory properties.
3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4-one: Exhibits similar biological activities but with a sulfur atom in place of the oxygen atom in the quinazolinone ring.
4-Methoxyphenyl isothiocyanate: Used in the synthesis of various quinazolinone derivatives and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
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